![molecular formula C16H22Si B14182271 Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane CAS No. 852390-09-1](/img/structure/B14182271.png)
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a 3-methylbut-2-en-1-yl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(3-methylbut-2-en-1-yl)phenylacetylene and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The phenylacetylene derivative is reacted with trimethylsilyl chloride in the presence of a base, leading to the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or the ethynyl group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ethynyl group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and 3-methylbut-2-en-1-yl groups.
Ethynyltrimethylsilane: Contains the ethynyl and trimethylsilyl groups but lacks the phenyl and 3-methylbut-2-en-1-yl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Similar in having ethynyl and silyl groups but differs in the substituents on the silicon atom.
Eigenschaften
CAS-Nummer |
852390-09-1 |
|---|---|
Molekularformel |
C16H22Si |
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(3-methylbut-2-enyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H22Si/c1-14(2)10-11-15-8-6-7-9-16(15)12-13-17(3,4)5/h6-10H,11H2,1-5H3 |
InChI-Schlüssel |
SBYTVOLXQMGGJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC=CC=C1C#C[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
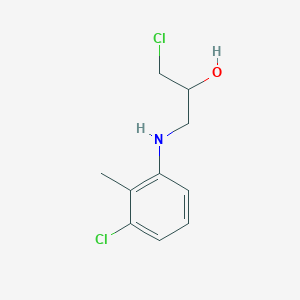
![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)
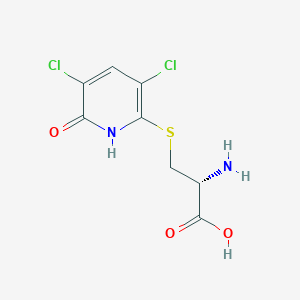
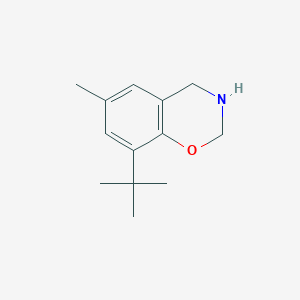
![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
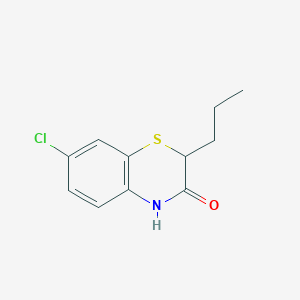
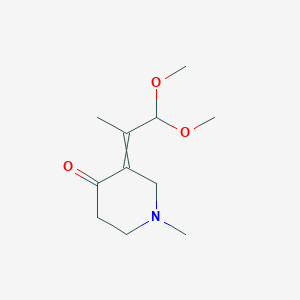

![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
